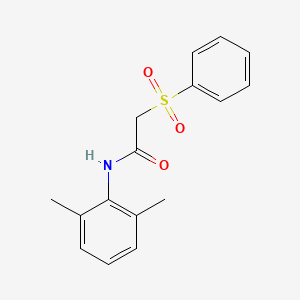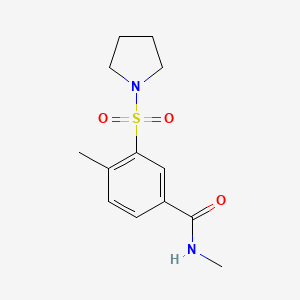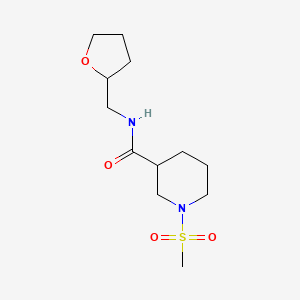![molecular formula C15H10BrNO4 B4396260 3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4396260.png)
3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one
Descripción general
Descripción
3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzoxazole derivative that has shown promising results in scientific research related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, studies have shown that this compound may inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. It may also induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, some studies have shown that this compound may have antioxidant and anti-inflammatory properties. It may also regulate glucose metabolism and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one in lab experiments are its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound in lab experiments are its limited solubility and stability.
Direcciones Futuras
There are several potential future directions for research on 3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one. Some of these include:
1. Investigating the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease.
2. Studying the antimicrobial and antifungal properties of this compound and its potential use as a natural preservative.
3. Investigating the potential use of this compound in the development of new anticancer drugs.
4. Studying the mechanism of action of this compound and its potential use in the regulation of glucose metabolism.
5. Investigating the potential use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Aplicaciones Científicas De Investigación
The scientific research application of 3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one is vast and varied. This compound has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been investigated for its antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c16-10-6-14-13(19-8-20-14)5-9(10)7-17-11-3-1-2-4-12(11)21-15(17)18/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDAXBBIOJJQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C4=CC=CC=C4OC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4396184.png)


![5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4396214.png)
![2-[5-chloro-2-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide hydrochloride](/img/structure/B4396217.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4396225.png)



![6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4396243.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4396248.png)

![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4396266.png)
![1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate (salt)](/img/structure/B4396273.png)
